Cas no 1182724-82-8 (7-Bromodibenzo[f,h]quinoxaline)
![7-Bromodibenzo[f,h]quinoxaline structure](https://ja.kuujia.com/scimg/cas/1182724-82-8x500.png)
7-Bromodibenzo[f,h]quinoxaline 化学的及び物理的性質
名前と識別子
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- 7-Bromodibenzo[f,h]quinoxaline
- SY271509
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- MDL: MFCD32702003
- インチ: 1S/C16H9BrN2/c17-10-5-6-13-14(9-10)11-3-1-2-4-12(11)15-16(13)19-8-7-18-15/h1-9H
- InChIKey: KXYKBLDZTGRHAC-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C3C(C4C=CC=CC=4C=2C=1)=NC=CN=3
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 0
- 複雑さ: 335
- トポロジー分子極性表面積: 25.8
- XLogP3: 3.5
7-Bromodibenzo[f,h]quinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1187481-5g |
7-Bromodibenzo[f,h]quinoxaline |
1182724-82-8 | 95% | 5g |
$1045 | 2025-02-20 | |
eNovation Chemicals LLC | Y1187481-5g |
7-Bromodibenzo[f,h]quinoxaline |
1182724-82-8 | 95% | 5g |
$1045 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597119-5g |
7-Bromodibenzo[f,h]quinoxaline |
1182724-82-8 | 98% | 5g |
¥11570.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1187481-5g |
7-Bromodibenzo[f,h]quinoxaline |
1182724-82-8 | 95% | 5g |
$1045 | 2025-02-27 |
7-Bromodibenzo[f,h]quinoxaline 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
7-Bromodibenzo[f,h]quinoxalineに関する追加情報
7-Bromodibenzo[f,h]quinoxaline (CAS 1182724-82-8): Properties, Applications, and Market Insights
7-Bromodibenzo[f,h]quinoxaline (CAS 1182724-82-8) is a specialized heterocyclic compound that has garnered significant attention in the fields of organic electronics, pharmaceuticals, and materials science. This brominated derivative of dibenzoquinoxaline exhibits unique photophysical and electronic properties, making it a valuable building block for advanced applications. Researchers and industry professionals are increasingly interested in 7-Bromodibenzo[f,h]quinoxaline synthesis, 7-Bromodibenzo[f,h]quinoxaline applications, and its role in cutting-edge technologies.
The molecular structure of 7-Bromodibenzo[f,h]quinoxaline features a planar aromatic system with a bromine substituent at the 7-position, which significantly influences its electronic characteristics. This compound belongs to the class of polycyclic aromatic nitrogen heterocycles, known for their excellent charge transport properties and thermal stability. Recent studies have highlighted its potential in organic light-emitting diodes (OLEDs), where its high electron affinity and luminescent properties contribute to improved device performance.
In the pharmaceutical sector, 7-Bromodibenzo[f,h]quinoxaline derivatives are being explored for their biological activity. While not directly used as active pharmaceutical ingredients, these compounds serve as crucial intermediates in the synthesis of more complex molecules. The bromine atom at the 7-position provides an excellent handle for further functionalization through various cross-coupling reactions, making 7-Bromodibenzo[f,h]quinoxaline a versatile scaffold in medicinal chemistry.
The synthesis of 7-Bromodibenzo[f,h]quinoxaline typically involves multi-step organic transformations starting from readily available precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, addressing the growing demand for sustainable chemical processes. Researchers are particularly interested in optimizing the 7-Bromodibenzo[f,h]quinoxaline preparation method to achieve higher yields and purity, which are critical for electronic applications.
From a commercial perspective, the market for 7-Bromodibenzo[f,h]quinoxaline has been expanding steadily, driven by the increasing adoption of organic electronic devices. Major chemical suppliers have recognized this trend and are investing in the production of high-purity 7-Bromodibenzo[f,h]quinoxaline material to meet the demands of both academic and industrial researchers. The compound's price and availability are frequently searched topics among professionals in the field.
Recent advancements in materials science have revealed exciting applications of 7-Bromodibenzo[f,h]quinoxaline in perovskite solar cells and other next-generation photovoltaic technologies. Its ability to modify interface properties and enhance charge collection efficiency has made it a subject of intense investigation. These developments align with global trends in renewable energy and sustainable technology, making 7-Bromodibenzo[f,h]quinoxaline research particularly relevant today.
Quality control and characterization of 7-Bromodibenzo[f,h]quinoxaline are essential aspects that researchers frequently inquire about. Standard analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to verify the compound's purity and identity. The availability of detailed 7-Bromodibenzo[f,h]quinoxaline spectral data and characterization reports is crucial for ensuring reproducible results in various applications.
Storage and handling of 7-Bromodibenzo[f,h]quinoxaline require standard laboratory precautions. While not classified as highly hazardous, proper procedures should be followed to maintain its stability and prevent degradation. Many researchers search for information about the 7-Bromodibenzo[f,h]quinoxaline stability under different conditions, reflecting the practical considerations in working with this compound.
The future outlook for 7-Bromodibenzo[f,h]quinoxaline appears promising, with ongoing research exploring its potential in emerging technologies. As the demand for advanced organic materials continues to grow, this compound is likely to play an increasingly important role in various high-tech applications. The scientific community remains actively engaged in uncovering new aspects of 7-Bromodibenzo[f,h]quinoxaline chemistry and applications, making it a compound worth watching in the coming years.
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